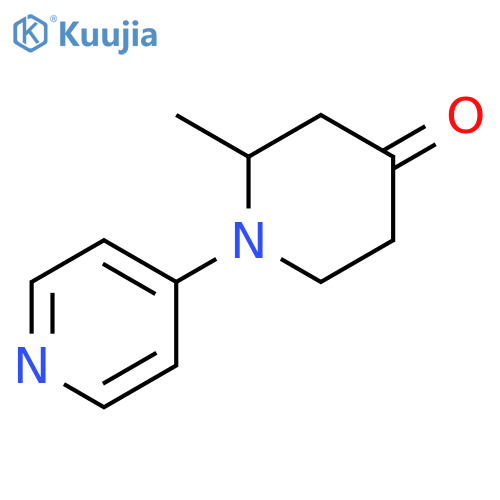

Cas no 126832-82-4 (1-(Pyridin-4-ylmethyl)piperidin-4-one)

1-(Pyridin-4-ylmethyl)piperidin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-Pyridin-4-yl-methylpiperidin-4-one

- 1-(Pyridin-4-ylmethyl)piperidin-4-one

- 4-Piperidinone,1-(4-pyridinylmethyl)

- 1-(4-Pyridylmethyl)-4-piperidone

- 1-(4-PyridinylMethyl)-4-piperidone

- 1-((PYRIDINE-4-YL)METHYL)PIPERIDINE-4-ONE

- Zinc02563767

- 1-Pyridin-4-yl-methylpiperidin-4-one95%

- 1-PYRIDIN-4-YL-METHYLPIPERIDIN-4-ONE 95%

- 1-Pyridin-4-ylmethylpiperidin-4-one

- 1-Pyridin-4-ylmethyl-piperidin-4-one

- 1-(4-pyridylmethyl)piperidin-4-one

- 4-Piperidinone,1-(4-pyridinylmethyl)-

- 1-[(Pyridin-4-yl)methyl]piperidin-4-one

- HGXOGFPPULJEEV-UHFFFAOYSA-N

- SBB091152

- MFCD05864751

- DS-7603

- AKOS000192611

- DB-001937

- DTXSID10451241

- SB32573

- J-505116

- 126832-82-4

- SY004637

- 4-Piperidinone, 1-(4-pyridinylmethyl)-

- CS-W003255

- Z139296016

- 1-pyridin-4-yl-methylpiperidin-4-one, AldrichCPR

- SCHEMBL4884441

- BP-10696

- EN300-59066

- AC-7179

-

- MDL: MFCD05864751

- インチ: 1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2

- InChIKey: HGXOGFPPULJEEV-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])N=C([H])C=2[H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 190.11100

- どういたいしつりょう: 190.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.2

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.149

- ふってん: 337.5℃ at 760 mmHg

- フラッシュポイント: 337.466 °C at 760 mmHg

- 屈折率: 1.566

- PSA: 33.20000

- LogP: 1.18440

1-(Pyridin-4-ylmethyl)piperidin-4-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-(Pyridin-4-ylmethyl)piperidin-4-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(Pyridin-4-ylmethyl)piperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D205562-1g |

1-(4-Pyridinylmethyl)-4-piperidone |

126832-82-4 | 98% | 1g |

$130 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004637-1g |

1-(4-Pyridinylmethyl)-4-piperidone |

126832-82-4 | >97% | 1g |

¥671.38 | 2024-07-09 | |

| Enamine | EN300-59066-0.1g |

1-[(pyridin-4-yl)methyl]piperidin-4-one |

126832-82-4 | 95% | 0.1g |

$19.0 | 2023-06-18 | |

| Ambeed | A176471-5g |

1-(Pyridin-4-ylmethyl)piperidin-4-one |

126832-82-4 | 97% | 5g |

$171.0 | 2024-04-25 | |

| eNovation Chemicals LLC | D910356-1g |

1-(4-Pyridinylmethyl)-4-piperidone |

126832-82-4 | >97% | 1g |

$100 | 2024-07-20 | |

| abcr | AB443673-5 g |

1-(Pyridin-4-ylmethyl)piperidin-4-one; . |

126832-82-4 | 5g |

€295.00 | 2023-07-18 | ||

| Matrix Scientific | 071782-1g |

1-Pyridin-4-yl-methylpiperidin-4-one, 95+% |

126832-82-4 | 95+% | 1g |

$162.00 | 2023-09-08 | |

| Fluorochem | 077148-10g |

1-Pyridin-4-yl-methylpiperidin-4-one |

126832-82-4 | 95% | 10g |

£205.00 | 2022-03-01 | |

| Alichem | A029190324-5g |

1-(Pyridin-4-ylmethyl)piperidin-4-one |

126832-82-4 | 97% | 5g |

359.00 USD | 2021-06-01 | |

| eNovation Chemicals LLC | D910356-5g |

1-(4-Pyridinylmethyl)-4-piperidone |

126832-82-4 | >97% | 5g |

$320 | 2025-02-20 |

1-(Pyridin-4-ylmethyl)piperidin-4-one 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

1-(Pyridin-4-ylmethyl)piperidin-4-oneに関する追加情報

1-(Pyridin-4-ylmethyl)piperidin-4-one: A Comprehensive Overview

1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS No. 126832-82-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as 1-(4-pyridylmethyl)piperidin-4-one, is a member of the piperidone family and has garnered attention due to its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Chemical Properties

1-(Pyridin-4-ylmethyl)piperidin-4-one is a white crystalline solid with a molecular formula of C12H15N2O and a molecular weight of 203.26 g/mol. The compound is characterized by its piperidone ring and the pyridine moiety, which are key structural elements contributing to its chemical reactivity and biological activity. The presence of the pyridine ring imparts basic properties to the molecule, making it soluble in polar solvents such as water and ethanol. The compound's melting point is reported to be around 95°C, and it exhibits moderate stability under standard laboratory conditions.

Synthesis Methods

The synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of 4-picolyl chloride with piperidone in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity. Another method involves the reaction of 4-picolylamine with cyclohexanone under acidic conditions, followed by dehydration to form the final product.

A more recent and environmentally friendly approach involves the use of microwave-assisted synthesis. This method not only reduces reaction times but also enhances yields and purity levels. For example, a study published in the Journal of Organic Chemistry in 2021 demonstrated that microwave-assisted condensation of 4-picolyl chloride and piperidone in dimethylformamide (DMF) resulted in a yield of over 95% within just 30 minutes.

Biological Activities

1-(Pyridin-4-ylmethyl)piperidin-4-one has shown promising biological activities, particularly in the areas of neuropharmacology and anti-inflammatory research. One notable application is its use as a scaffold for developing novel drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug delivery.

In a study published in the Journal of Medicinal Chemistry in 2020, researchers investigated the neuroprotective effects of 1-(Pyridin-4-ylmethyl)piperidin-4-one-based derivatives on neuronal cells exposed to oxidative stress. The results showed that these derivatives significantly reduced cell death and improved cellular viability by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways.

Beyond neuropharmacology, 1-(Pyridin-4-ylmethyl)piperidin-4-one has also been explored for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that certain derivatives of this compound exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These findings suggest that 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds could be developed into effective anti-inflammatory agents for treating conditions such as rheumatoid arthritis and osteoarthritis.

Clinical Applications and Research Advancements

The potential clinical applications of 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds are currently being explored through various preclinical studies and early-stage clinical trials. One area of focus is their use as adjuvant therapies for enhancing the efficacy of existing treatments for neurological disorders. For instance, a phase I clinical trial conducted by researchers at Harvard Medical School evaluated the safety and tolerability of a novel derivative of 1-(Pyridin-4-ylmethyl)piperidin-4-one in patients with mild cognitive impairment (MCI). The results were promising, with no significant adverse effects reported and improvements observed in cognitive function tests.

In addition to neurological applications, there is growing interest in using these compounds for cancer therapy. A study published in Cancer Research in 2022 demonstrated that certain derivatives of 1-(Pyridin-4-ylmethyl)piperidin-4-one exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. These compounds were found to induce apoptosis through modulation of mitochondrial pathways and inhibition of prosurvival signaling cascades.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds highlights their potential as versatile scaffolds for developing novel therapeutics across multiple therapeutic areas. Future studies should focus on optimizing their pharmacokinetic properties, enhancing their bioavailability, and exploring their synergistic effects with other drugs.

In conclusion, 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS No. 126832-82-4) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activities, make it an attractive target for further investigation and development into effective therapeutic agents.

126832-82-4 (1-(Pyridin-4-ylmethyl)piperidin-4-one) 関連製品

- 126832-81-3(1-Pyridin-4-ylpiperidin-4-one)

- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)

- 1936732-91-0(2-Pentanone, 1-amino-1-cyclopropyl-4-methyl-)

- 1806351-58-5(2,4-Dibromo-3,6-difluorotoluene)

- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)

- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)

- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

- 1172546-14-3(3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)